molecular formula C19H17N5O2 B2529939 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034378-26-0

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2529939
CAS No.: 2034378-26-0
M. Wt: 347.378
InChI Key: ZZZUOLMMTJKOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core fused with a quinoxaline-2-carboxamide moiety. The 1-methyl-7-oxo substituent on the pyrrolopyridine ring and the ethyl linker to the quinoxaline carboxamide group define its structural uniqueness.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-23-9-6-13-7-10-24(19(26)17(13)23)11-8-20-18(25)16-12-21-14-4-2-3-5-15(14)22-16/h2-7,9-10,12H,8,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZUOLMMTJKOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide is a synthetic compound belonging to the pyrrolo[2,3-c]pyridine class, which is characterized by a fused pyrrole-pyridine ring system. This compound has garnered attention for its potential biological activity, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A quinoxaline core, known for various biological activities.
  • A carboxamide functional group, which can influence solubility and bioavailability.

The specific configuration of this compound allows it to interact with biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The mechanisms include:

  • Enzyme Inhibition : It may inhibit key enzymes related to cancer progression or inflammation.
  • Receptor Modulation : It can bind to receptors that mediate physiological responses, potentially altering their activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, quinoxaline derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but is a promising area for further investigation.

Antimicrobial Properties

Quinoxaline derivatives are also noted for their antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in the development of new antimicrobial agents.

In Vitro Studies

Recent studies have explored the in vitro effects of similar compounds on various cancer cell lines. For example:

  • A compound structurally related to this compound demonstrated an IC50 value of 5 µM against HeLa cells, indicating potent antiproliferative effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Substitutions on the quinoxaline or pyrrolopyridine moieties can significantly alter potency and selectivity against specific targets.

CompoundActivity TypeIC50 (µM)Target
Compound AAnticancer5HeLa Cells
Compound BAntimicrobial10E. coli

Scientific Research Applications

Case Studies

A study involving similar quinoxaline derivatives demonstrated significant antiproliferative activity against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for some derivatives ranged from 1.9 to 7.52 μg/mL, indicating potent activity compared to the reference drug doxorubicin (IC50 3.23 μg/mL) .

Antibacterial Activity

The compound's structure suggests potential antibacterial effects. Research on related compounds has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives containing electron-withdrawing groups displayed enhanced activity against Mycobacterium smegmatis and other pathogens.

Data Table: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameTarget BacteriaZone of Inhibition (mm)Concentration (µg/mL)
Compound AMycobacterium smegmatis1625
Compound BPseudomonas aeruginosa1925
Compound CStaphylococcus aureus1525

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide and its biological activity is crucial for optimizing its therapeutic potential. Modifications in the side chains and core structure can significantly influence its pharmacological properties.

Key Findings

  • The introduction of electron-withdrawing groups enhances antibacterial activity.
  • Structural variations can lead to improved binding affinity to target enzymes, increasing efficacy against cancer cells.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Pharmacological Notes Reference
Target Compound : N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide Likely C19H16N6O2 ~360.37* Quinoxaline-2-carboxamide; 1-methyl-pyrrolopyridine Not explicitly reported; inferred SAR N/A
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide C21H20N4O3 376.4 Ethyl group; 2-hydroxyquinoline-4-carboxamide Higher hydrophobicity vs. methyl analog
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide Likely C20H17N3O4 ~363.37* 2-oxo-chromene (coumarin) carboxamide Potential fluorescence/protein binding
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide C15H17N5O2 299.33 Pyrazole ring Enhanced hydrogen bonding capacity
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide C22H19N3O2 357.4 Benzyl group; N-phenylacetamide Increased hydrophobicity
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide C19H18N4O4 366.4 Furyl-isoxazole Metabolic stability considerations

*Estimated based on structural analysis; exact values require experimental validation.

Key Observations:
  • Conversely, the pyrazole substituent in may improve solubility via hydrogen bonding.
  • Alkyl Chain Variations : Ethyl substituents (e.g., ) increase molecular weight and hydrophobicity compared to the target compound’s methyl group, which could influence bioavailability.
  • Heterocyclic Modifications : Benzyl and phenyl groups () enhance aromaticity and lipophilicity, whereas furan-isoxazole () introduces heteroatoms for electronic modulation.

Pharmacological Activity and Structure-Activity Relationships (SAR)

  • Diuretic Potential: Analogs of pyrroloquinolones (e.g., pyrido[3,2,1-ij]quinoline derivatives in ) demonstrate that annulation of tetrahydropyridine instead of trihydropyrrole enhances diuretic efficacy. The target compound’s pyrrolo[2,3-c]pyridine core may offer a balance between ring strain and metabolic stability.
  • Bioactivity Trends: Quinoxaline carboxamides are known for kinase inhibition and DNA intercalation. The target compound’s quinoxaline moiety may confer distinct binding profiles compared to hydroxyquinoline () or coumarin () derivatives.
  • Metabolic Considerations : Smaller substituents (e.g., methyl in the target compound vs. benzyl in ) likely reduce steric hindrance, improving enzymatic processing and clearance.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis of pyrrolo-pyridine and quinoxaline derivatives typically involves multi-step reactions. Key parameters include:

  • Catalysts and Solvents: Sodium acetate in glacial acetic acid/acetic anhydride mixtures (1:1) under reflux (8–10 hours) enhances cyclization efficiency .
  • Temperature Control: Maintaining reflux temperatures (~120–140°C) ensures proper ring closure and minimizes side reactions .
  • Purification: Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals suitable for structural validation .

Q. Table 1: Example Reaction Conditions for Analogous Compounds

ParameterConditions from Conditions from
CatalystSodium acetateSodium acetate
Solvent SystemAcetic acid/anhydride (1:1)Acetic acid/anhydride (1:1)
Reaction Time8–10 hours8–10 hours
Purification MethodEthyl acetate/ethanol (3:2)Ethyl acetate/ethanol (3:2)
Yield78%78%

Q. What structural characterization techniques are most effective for validating the compound’s core heterocyclic system?

Methodological Answer:

  • X-ray Crystallography: Resolves puckering in fused pyrrolo-pyridine rings (e.g., deviations of 0.224 Å from planar geometry) and dihedral angles between aromatic systems (e.g., 80.94° for thiazolo-pyrimidine analogs) .
  • NMR Spectroscopy: 1H^1 \text{H} and 13C^{13}\text{C} NMR identify substituent environments, such as methyl groups on nitrogen (δ ~2.21 ppm) and carbonyl resonances (δ ~170–180 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 364.2 for related pyrrolo-quinoxaline derivatives) .

Advanced Research Questions

Q. How can computational methods accelerate reaction pathway design for this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and optimize reaction coordinates (e.g., cyclization steps in pyrrolo-pyridine synthesis) .
  • Reaction Path Search Algorithms: Tools like GRRM or AFIR predict viable intermediates, reducing trial-and-error experimentation .
  • Data-Driven Optimization: Machine learning models trained on reaction databases (e.g., temperature, solvent polarity) narrow optimal conditions for regioselective functionalization .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data for heterocyclic conformations?

Methodological Answer:

  • Cross-Validation: Compare NMR-derived coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) with X-ray torsion angles to assess ring puckering .
  • Dynamic NMR Studies: Variable-temperature 1H^1 \text{H} NMR detects conformational flexibility (e.g., ring-flipping in solution vs. rigid crystal states) .
  • DFT Geometry Optimization: Compute theoretical NMR shifts for proposed conformers and match against experimental data .

Table 2: Example Conformational Analysis of a Thiazolo-Pyrimidine Analog

ParameterCrystallographic DataNMR-Derived Data
Dihedral Angle (N2–C9)80.94°78–82° (calc.)
Methyl Group PositionAxialEquatorial
Hydrogen BondingC–H···O chainsNot observed

Q. What strategies mitigate regioselectivity challenges during quinoxaline functionalization?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing substituents (e.g., carboxamide) to guide electrophilic substitution to the 2-position of quinoxaline .
  • Metal Catalysis: Palladium-catalyzed C–H activation (e.g., Pd(OAc)2_2/ligand systems) enables selective coupling at sterically accessible positions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving selectivity in SNAr reactions .

Q. How can researchers validate the compound’s potential biological targets?

Methodological Answer:

  • Molecular Docking: Screen against kinase or GPCR libraries using AutoDock Vina to identify binding pockets in pyrrolo-pyridine/quinoxaline scaffolds .
  • Enzyme Assays: Test inhibition of phosphodiesterases or tyrosine kinases (IC50_{50} determination via fluorescence polarization) .
  • SAR Studies: Synthesize analogs with modified substituents (e.g., methyl → ethyl) to map pharmacophore requirements .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity for structurally similar compounds?

Methodological Answer:

  • Standardized Assays: Replicate studies under identical conditions (e.g., cell line, ATP concentration) to isolate structural vs. experimental variables .
  • Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioActivity) to aggregate data and identify outliers due to impurities or assay artifacts .
  • Crystallographic Validation: Confirm active conformations via co-crystallization with target proteins (e.g., kinase-inhibitor complexes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.